Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17760065
InChI: InChI=1S/C11H13ClO7S/c1-17-7-4-6(5-8(13)18-2)11(20(12,15)16)10(19-3)9(7)14/h4,14H,5H2,1-3H3
SMILES:
Molecular Formula: C11H13ClO7S
Molecular Weight: 324.74 g/mol

Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate

CAS No.:

Cat. No.: VC17760065

Molecular Formula: C11H13ClO7S

Molecular Weight: 324.74 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-[2-(chlorosulfonyl)-4-hydroxy-3,5-dimethoxyphenyl]acetate -

Specification

Molecular Formula C11H13ClO7S
Molecular Weight 324.74 g/mol
IUPAC Name methyl 2-(2-chlorosulfonyl-4-hydroxy-3,5-dimethoxyphenyl)acetate
Standard InChI InChI=1S/C11H13ClO7S/c1-17-7-4-6(5-8(13)18-2)11(20(12,15)16)10(19-3)9(7)14/h4,14H,5H2,1-3H3
Standard InChI Key GTQBZYMTJZPSJM-UHFFFAOYSA-N
Canonical SMILES COC1=C(C(=C(C(=C1)CC(=O)OC)S(=O)(=O)Cl)OC)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl 2-(2-chlorosulfonyl-4-hydroxy-3,5-dimethoxyphenyl)acetate, reflects its substitution pattern: a phenyl ring bearing hydroxy (-OH), methoxy (-OCH3_3), chlorosulfonyl (-SO2_2Cl), and acetyloxy methyl ester (-CH2_2COOCH3_3) groups. The canonical SMILES string COC1=C(C(=C(C(=C1)CC(=O)OC)S(=O)(=O)Cl)OC)O provides a precise representation of its connectivity.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC11H13ClO7SC_{11}H_{13}ClO_7S
Molecular Weight324.74 g/mol
IUPAC NameMethyl 2-(2-chlorosulfonyl-4-hydroxy-3,5-dimethoxyphenyl)acetate
Canonical SMILESCOC1=C(C(=C(C(=C1)CC(=O)OC)S(=O)(=O)Cl)OC)O
InChI KeyGTQBZYMTJZPSJM-UHFFFAOYSA-N

The chlorosulfonyl group at the 2-position enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions, while the 4-hydroxy and 3,5-dimethoxy groups contribute to solubility in polar solvents.

Synthesis and Manufacturing

Precursor Compounds

The synthesis typically begins with methyl 2-(4-hydroxy-3,5-dimethoxyphenyl)acetate (CAS 151292-83-0), a phenolic ester lacking the chlorosulfonyl group . This precursor is commercially available and serves as the substrate for subsequent functionalization.

Chlorosulfonylation Reaction

Introducing the chlorosulfonyl group involves reacting the precursor with chlorosulfonic acid (ClSO3HClSO_3H) or sulfuryl chloride (SO2Cl2SO_2Cl_2) under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenyl ring attacks the electrophilic sulfur center.

Key Reaction Parameters:

  • Temperature: 0–5°C to minimize side reactions.

  • Solvent: Dichloromethane or chloroform.

  • Catalyst: None required due to the high reactivity of SO2Cl2SO_2Cl_2.

The product is purified via column chromatography or recrystallization, yielding a white crystalline solid with a typical purity >98% .

Reactivity and Derivative Formation

Nucleophilic Substitutions

The chlorosulfonyl group’s reactivity enables diverse transformations:

  • Aminolysis: Reaction with amines (e.g., NH3_3, alkylamines) produces sulfonamides, valuable in drug design.

  • Hydrolysis: In aqueous base, it forms sulfonic acids, which are intermediates in detergent synthesis.

Ester Saponification

The methyl ester undergoes saponification with KOH or NaOH to yield the corresponding carboxylic acid, enhancing water solubility for biological testing .

Table 2: Common Derivatives and Applications

DerivativeSynthetic RouteApplication
SulfonamideReaction with NH3_3Antimicrobial agents
Sulfonic AcidHydrolysis with NaOHSurfactants
HydrazideHydrazinolysisAnticancer drug intermediates

Pharmaceutical and Agrochemical Applications

HDAC Inhibition

Structural analogs of this compound, such as methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, exhibit histone deacetylase (HDAC) inhibitory activity, a mechanism exploited in cancer therapy . The chlorosulfonyl group may enhance binding to zinc-containing HDAC active sites.

Herbicide Intermediates

In agrochemistry, the compound serves as a precursor to sulfonylurea herbicides, which inhibit acetolactate synthase in plants. Its methoxy groups improve lipophilicity, facilitating membrane penetration.

Future Research Directions

  • Kinetic Studies: Elucidate reaction mechanisms under varying conditions.

  • Biological Screening: Evaluate antimicrobial and anticancer potential in vitro.

  • Green Chemistry: Develop solvent-free or catalytic synthesis methods.

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